REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[N:10]([CH3:19])[N:9]=1)(C)(C)C.Cl>O1CCOCC1>[CH3:19][N:10]1[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:12][C:8]([NH2:7])=[N:9]1
|
Name
|
(1-methyl-5-pyridin-2-yl-1H-pyrazole-3-yl)-carbamic acid tert-butyl ester
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=NN(C(=C1)C1=NC=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with aqueous sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C1=NC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |